molecular formula C15H19NO6 B3181263 (S)-Dimethyl 2-(benzyloxycarbonylamino)pentanedioate CAS No. 67436-17-3

(S)-Dimethyl 2-(benzyloxycarbonylamino)pentanedioate

Cat. No.: B3181263
CAS No.: 67436-17-3
M. Wt: 309.31 g/mol
InChI Key: GDPOAFNYCGJPME-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Dimethyl 2-(benzyloxycarbonylamino)pentanedioate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group of a pentanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Dimethyl 2-(benzyloxycarbonylamino)pentanedioate typically involves the protection of the amino group of an amino acid derivative with a benzyloxycarbonyl group. This can be achieved through the reaction of the amino acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The resulting protected amino acid is then esterified with methanol in the presence of an acid catalyst to form the dimethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-Dimethyl 2-(benzyloxycarbonylamino)pentanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Hydrolysis: Dimethyl pentanedioate and benzyloxycarbonylamino acid.

    Reduction: (S)-Dimethyl 2-aminopentanedioate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Dimethyl 2-(benzyloxycarbonylamino)pentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Serves as a precursor in the synthesis of peptides and proteins.

    Medicine: Investigated for its potential as a prodrug, where the benzyloxycarbonyl group can be removed in vivo to release the active drug.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Dimethyl 2-(benzyloxycarbonylamino)pentanedioate involves the release of the active amino acid derivative upon removal of the benzyloxycarbonyl group. This can occur through enzymatic or chemical hydrolysis. The released amino acid derivative can then interact with various molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

  • (S)-Dimethyl 2-(benzyloxycarbonylamino)butanedioate
  • (S)-Dimethyl 2-(benzyloxycarbonylamino)hexanedioate

Comparison:

  • Structural Differences: The length of the carbon chain in the backbone varies among these compounds.
  • Reactivity: The reactivity of these compounds can differ based on the steric and electronic effects of the carbon chain.
  • Applications: While all these compounds can be used in organic synthesis, their specific applications may vary depending on their structural properties.

(S)-Dimethyl 2-(benzyloxycarbonylamino)pentanedioate stands out due to its balanced reactivity and stability, making it a versatile intermediate in various chemical and biological processes.

Properties

IUPAC Name

dimethyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-20-13(17)9-8-12(14(18)21-2)16-15(19)22-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPOAFNYCGJPME-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801221130
Record name 1,5-Dimethyl N-[(phenylmethoxy)carbonyl]-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67436-17-3
Record name 1,5-Dimethyl N-[(phenylmethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67436-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl N-[(phenylmethoxy)carbonyl]-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Dimethyl 2-(benzyloxycarbonylamino)pentanedioate
Reactant of Route 2
Reactant of Route 2
(S)-Dimethyl 2-(benzyloxycarbonylamino)pentanedioate
Reactant of Route 3
Reactant of Route 3
(S)-Dimethyl 2-(benzyloxycarbonylamino)pentanedioate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(S)-Dimethyl 2-(benzyloxycarbonylamino)pentanedioate
Reactant of Route 5
Reactant of Route 5
(S)-Dimethyl 2-(benzyloxycarbonylamino)pentanedioate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(S)-Dimethyl 2-(benzyloxycarbonylamino)pentanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.